REACTION_CXSMILES
|
C(C1C=[C:7]([CH2:16][CH2:17][C:18]2[CH:23]=[C:22](C(C)(C)C)[C:21]([OH:28])=[C:20](C(C)(C)C)[CH:19]=2)[CH:8]=[C:9]([C:12]([CH3:15])(C)C)C=1O)(C)(C)C.[CH2:33]1C2C(=CC=CC=2)CCC1.[OH2:43]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:33][CH:17]([C:18]1[CH:19]=[CH:20][C:21]([OH:28])=[CH:22][CH:23]=1)[C:16]1[CH:7]=[CH:8][C:9]([OH:43])=[CH:12][CH:15]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a total of 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |